molecular formula C11H14BNO3 B8085966 (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid

Cat. No.: B8085966
M. Wt: 219.05 g/mol
InChI Key: IUZIQDNNJBRXRL-UHFFFAOYSA-N
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Description

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid is a boronic acid derivative with the molecular formula C₁₁H₁₄BNO₃ and a molecular weight of 219.04 g/mol . Its structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a cyclopropylcarbamoyl moiety at the para position and a methyl group at the ortho position (Figure 1).

Properties

IUPAC Name

[4-(cyclopropylcarbamoyl)-2-methylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3/c1-7-6-8(2-5-10(7)12(15)16)11(14)13-9-3-4-9/h2,5-6,9,15-16H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZIQDNNJBRXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC2CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid typically involves the following steps:

    Formation of the Cyclopropylcarbamoyl Intermediate: This step involves the reaction of cyclopropylamine with a suitable acylating agent, such as an acid chloride or anhydride, to form the cyclopropylcarbamoyl intermediate.

    Introduction of the Boronic Acid Group: The intermediate is then subjected to a borylation reaction, where a boron-containing reagent, such as bis(pinacolato)diboron, is used to introduce the boronic acid group. This reaction is often catalyzed by a palladium or nickel catalyst under mild conditions.

    Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The cyclopropylcarbamoyl group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and mild heating.

    Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), and room temperature.

    Reduction: Lithium aluminum hydride or borane, solvent (e.g., tetrahydrofuran), and low temperature.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of the corresponding phenol.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. Additionally, the compound’s structure allows it to participate in various chemical reactions, facilitating the formation of complex molecular architectures.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Key Applications/Findings
(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid C₁₁H₁₄BNO₃ 2-methyl, 4-cyclopropylcarbamoyl 219.04 Research reagent for bioconjugation
(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid C₁₀H₁₁B FNO₃ 3-fluoro, 4-cyclopropylcarbamoyl 223.08 Commercial availability for medicinal chemistry
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₉BO₄ 2-phenoxymethyl, 4-methoxyethyl 298.13 Fungal histone deacetylase inhibitor (IC₅₀: ~1 µM)
3-(Cyclopropylcarbamoyl)benzeneboronic acid C₁₀H₁₁BN₂O₃ 3-cyclopropylcarbamoyl 218.02 Intermediate in organic synthesis

Key Observations :

Table 2: Bioactivity Profiles of Boronic Acid Derivatives

Compound Name Target/Application Efficacy/IC₅₀ Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (MoRPD3) 1 µM
Trichostatin A (Control) Fungal histone deacetylase 1.5 µM
Boronic acid arylidene heterocycles Glioblastoma cells Varied potency

Key Findings :

  • The target compound’s bioactivity remains underexplored, but structural analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrate potent inhibition of fungal histone deacetylases at lower concentrations than trichostatin A, suggesting that boronic acids with extended aromatic systems and ether linkages may enhance target specificity .
  • Boronic acid arylidene heterocycles exhibit broad-spectrum anticancer activity, though their efficacy depends on the electronic nature of substituents. For example, electron-donating groups (e.g., methoxy) improve solubility but may reduce binding affinity .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Solubility Stability LogP (Predicted)
(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid Soluble in DMSO Stable at 2–8°C 1.92
Phenyl boronic acid (PBA) Water-miscible Hygroscopic 1.14
3-Aminophenyl boronic acid (APBA) Soluble in ethanol Air-sensitive 0.78

Key Insights :

  • The cyclopropylcarbamoyl group in the target compound increases hydrophobicity (LogP = 1.92) compared to simpler boronic acids like PBA (LogP = 1.14), which may influence membrane permeability in biological assays .
  • Stability differences highlight the importance of storage conditions: the target compound requires refrigeration (2–8°C), whereas PBA degrades under humid conditions .

Biological Activity

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound can be characterized by its boronic acid functional group, which is known for forming reversible covalent bonds with diols. This property is crucial for its biological interactions and applications in drug development.

Enzyme Inhibition

Boronic acids, including (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid, are recognized for their ability to inhibit proteases and other enzymes involved in disease processes. These interactions can modulate critical cellular pathways, suggesting potential roles in treating conditions such as cancer and metabolic disorders.

Anticancer Activity

Recent studies have explored the cytotoxic effects of boronic compounds on cancer cells. For instance, compounds similar to (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid have shown significant reductions in cell viability in prostate cancer models while maintaining higher viability in healthy cells. This selectivity indicates a promising therapeutic index for anticancer applications .

Antimicrobial Properties

Research has demonstrated that boronic acids exhibit antimicrobial properties against various pathogens. The inhibition zones measured for different microorganisms suggest that (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid could be effective against bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential in treating infections .

The mechanism by which (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid exerts its biological effects primarily involves its ability to form covalent bonds with specific amino acids in target proteins. This interaction can disrupt protein-protein interactions (PPIs), which are essential for various cellular functions and signaling pathways.

Study 1: Cytotoxicity Against Prostate Cancer Cells

A study evaluated the effects of several boronic compounds on PC-3 prostate cancer cells. The results indicated that at a concentration of 5 µM, cell viability decreased to approximately 33%, while healthy L929 fibroblast cells maintained around 95% viability. This selective toxicity underscores the potential of these compounds as anticancer agents .

Study 2: Antimicrobial Activity

In antimicrobial assays, (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid demonstrated significant inhibition zones against several bacterial strains. The results showed inhibition zones ranging from 7 mm to 13 mm, indicating its effectiveness against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

To contextualize the biological activity of (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
4-Bromo-2-methylphenylboronic acidBromine atom substitutionEnhanced reactivity in coupling reactions
3-(Cyclopropylcarbamoyl)phenylboronic acidLacks chlorine substituentDifferent biological activity profile
4-Chloro-2-fluorophenylboronic acidFluorine atom substitutionUsed in medicinal chemistry with improved solubility

This table illustrates how structural variations influence the biological properties of boronic acids, emphasizing the unique profile of (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid.

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